molecular formula C21H18O5 B1250894 Glycyrrhizol B CAS No. 877373-01-8

Glycyrrhizol B

Cat. No. B1250894
CAS RN: 877373-01-8
M. Wt: 350.4 g/mol
InChI Key: BKLGAGSBCOUJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyrrhizol B is an organic heteropentacyclic compound that is 2H-pyrano[3',4',5'',6'']-pterocarpene substituted by a hydroxy group at position 7, a methoxy group at position 5 and geminal methyl groups at position 2''. Isolated from the roots of Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is an organic heteropentacyclic compound, an ether and a member of phenols.

Scientific Research Applications

Antibacterial Properties

Glycyrrhizol B, isolated from the roots of Glycyrrhiza uralensis, has demonstrated moderate antibacterial activity. Specifically, it exhibits activity against Streptococcus mutans, a significant bacterium involved in dental caries (He et al., 2006).

Antiviral Activity

While Glycyrrhizol B itself has not been directly linked to antiviral activity, related compounds in Glycyrrhiza uralensis, like glycyrrhizic acid, have shown significant antiviral effects. These effects include inhibition of viruses like HIV, hepatitis B and C, and other respiratory viruses (Fiore et al., 2007), (Sun et al., 2019).

Neuroprotective Effects

Glycyrrhiza uralensis, which contains Glycyrrhizol B, has been noted for its neuroprotective properties. These effects are attributed to various compounds in the plant, including glycyrrhizin, glycyrrhetinic acid, and liquiritin, which have shown positive effects on neuroblastoma cells (Nakatani et al., 2017).

Immune and Antioxidant Activities

Glycyrrhiza glabra, another source of Glycyrrhizol B, has been studied for its immune-boosting and antioxidant properties. These effects are particularly notable in high-fat diet-induced stress conditions, suggesting potential health benefits in metabolic disorders (Hong et al., 2009).

Skin Protection and Healing

Related compounds in Glycyrrhiza, such as glycyrrhizic acid, have demonstrated protective effects against skin conditions like photoaging. This action involves inhibiting oxidative stress and inflammation in skin cells (Afnan et al., 2012).

properties

CAS RN

877373-01-8

Product Name

Glycyrrhizol B

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

9-methoxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),15,20-octaen-7-ol

InChI

InChI=1S/C21H18O5/c1-21(2)7-6-13-15(26-21)5-4-12-14-10-24-17-9-11(22)8-16(23-3)18(17)20(14)25-19(12)13/h4-9,22H,10H2,1-3H3

InChI Key

BKLGAGSBCOUJGV-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4=C3COC5=C4C(=CC(=C5)O)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4=C3COC5=C4C(=CC(=C5)O)OC)C

synonyms

glycyrrhizol B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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